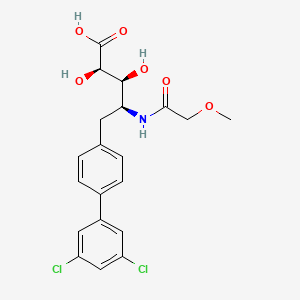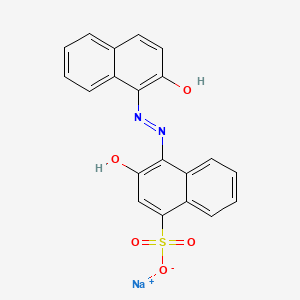
CC0651
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC0651 ist eine chemische Verbindung, die für ihre Rolle als allosterischer Inhibitor des menschlichen Ubiquitin-konjugierenden Enzyms Cdc34 bekannt ist . Diese Verbindung hat in der biochemischen Forschung große Aufmerksamkeit erlangt, da sie in der Lage ist, die Ubiquitinierung von p27 Kip1, einem Protein, das an der Zellzyklusregulation beteiligt ist, zu hemmen .
Wissenschaftliche Forschungsanwendungen
CC0651 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird verwendet, um das Ubiquitin-Proteasom-System zu untersuchen, das für den Proteinabbau und die Regulation innerhalb von Zellen entscheidend ist . In der Medizin wird this compound aufgrund seiner Fähigkeit, den Zellzyklusfortschritt zu hemmen, für seine potenzielle Anwendung in der Krebstherapie untersucht .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an eine kryptische Bindungstasche am Ubiquitin-konjugierenden Enzym Cdc34 bindet, die vom katalytischen Zentrum entfernt ist . Diese Bindung führt zu einer Verschiebung sekundärer Strukturelemente des Enzyms, wodurch seine Aktivität gehemmt wird . Das molekulare Ziel von this compound ist das Ubiquitin-konjugierende Enzym Cdc34, und es interferiert mit der Entladung von Ubiquitin an Akzeptor-Lysinreste auf Substratproteinen .
Wirkmechanismus
Target of Action
CC0651, also known as “4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid”, is an allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme . The primary target of this compound is the E2 enzyme hCdc34 . This enzyme plays a crucial role in the ubiquitin-proteasome system (UPS), which controls protein stability and interactions .
Mode of Action
This compound interacts with its target, hCdc34, by inserting into a cryptic binding pocket on hCdc34 . This binding pocket is distant from the catalytic site, causing subtle but wholesale displacement of E2 secondary structural elements .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a biochemical pathway that controls the stability, interactions, and localization of many proteins across virtually all cellular processes . The UPS pathway involves the conjugation of ubiquitin to substrates, mediated by E2 enzymes like hCdc34 . By inhibiting hCdc34, this compound disrupts this process, affecting the ubiquitination of hundreds of proteins .
Pharmacokinetics
It’s known that this compound potently inhibits the ubiquitination of p27kip1, as confirmed by dose-response analysis .
Result of Action
The inhibition of hCdc34 by this compound results in the accumulation of the SCFSkp2 substrate p27Kip1 . This suggests that this compound can affect the proliferation of human cancer cell lines .
Action Environment
It’s known that this compound selectively inhibits hcdc34, suggesting that it may have a high degree of specificity and selectivity in its action .
Biochemische Analyse
Biochemical Properties
CC0651 interacts with the E2 ubiquitin conjugating enzyme Cdc34A . It traps a weak interaction between ubiquitin and the E2 donor ubiquitin binding site . This interaction impairs the rate of ubiquitin chain initiation on substrate by SCF Cdc4 .
Cellular Effects
In cellular processes, this compound potentiates the formation of both ubiquitin dimers and monoubiquitinated hCdc34 . This leads to the observed accumulation of the hCdc34 conjugate in cells treated with the ester derivative of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the assembly of polyubiquitin chains and decreasing the formation of free triubiquitin . It has no effect on the production of diubiquitin .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der verfügbaren Literatur nicht öffentlich bekannt gegeben .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für CC0651 sind nicht weit verbreitet dokumentiert. Es wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CC0651 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es mit dem Ubiquitin-konjugierenden Enzym Cdc34 interagiert . Es unterliegt typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen als Teil seiner primären Funktion.
Häufige Reagenzien und Bedingungen: Die in der Synthese und in Reaktionen mit this compound verwendeten Reagenzien umfassen verschiedene organische Lösungsmittel und Katalysatoren. Die spezifischen Bedingungen sind so angepasst, dass die Stabilität und Aktivität der Verbindung erhalten bleiben .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von this compound mit seinem Zielenzym gebildet wird, ist die gehemmte Form des Enzyms, die die Ubiquitinierung von Zielproteinen wie p27 Kip1 verhindert .
Vergleich Mit ähnlichen Verbindungen
CC0651 ist einzigartig in seiner Fähigkeit, das Ubiquitin-konjugierende Enzym Cdc34 selektiv zu hemmen. Zu ähnlichen Verbindungen gehören andere Inhibitoren des Ubiquitin-Proteasom-Systems, wie z. B. Bortezomib und Carfilzomib, die unterschiedliche Komponenten des Systems angreifen . this compound unterscheidet sich durch seinen allosterischen Hemmungsmechanismus und sein spezifisches Ziel innerhalb der Familie der Ubiquitin-konjugierenden Enzyme .
Eigenschaften
IUPAC Name |
(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCBTNCWNRCBGX-YTQUADARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action for CC0651?
A1: this compound acts as an inhibitor of the ubiquitin-conjugating enzyme E2, specifically targeting Cdc34. [, ] It achieves this by stabilizing a low-affinity interface between Cdc34 and ubiquitin. [] This disruption of the ubiquitination pathway can influence a variety of cellular processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)








